REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8]([NH2:10])=[O:9].[C:11]1([CH3:21])[CH:16]=CC(S(O)(=O)=O)=[CH:13][CH:12]=1.CN(C=O)C.C(=O)CC(C)C>C1(C)C=CC=CC=1>[CH2:12]([C:13]1[NH:10][C:8](=[O:9])[C:3]2[C:4]([CH3:7])=[N:5][S:6][C:2]=2[N:1]=1)[CH:11]([CH3:21])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NS1)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred until a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L flask equipped with Dean Stark
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
removing water via a Dean Stark apparatus
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum distillation
|
Type
|
ADDITION
|
Details
|
Sodium bisullfite (2.50 equiv) was charged
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration through harborlite
|
Type
|
WASH
|
Details
|
washed with DMF (1 volume)
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 50° C.
|
Type
|
ADDITION
|
Details
|
water (15 volumes) was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting precipitate was cooled to room temperature
|
Type
|
WAIT
|
Details
|
held for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×0.5 volumes)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solid (typical yield 89%)
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)C=1NC(C2=C(N1)SN=C2C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |